![molecular formula C28H27F4N7O3S B560664 4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid](/img/structure/B560664.png)

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid

Descripción general

Descripción

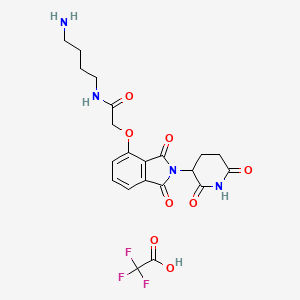

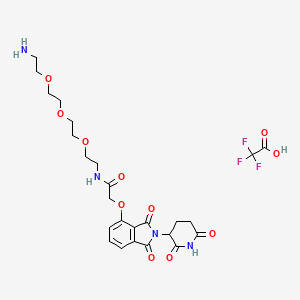

LY-2584702 tosilato de sal es un inhibidor selectivo de la quinasa p70S6 que compite con el ATP, una enzima clave en la vía de señalización MAPK/ERK. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la fosforilación de la proteína ribosómica S6, que es crucial para el crecimiento y la proliferación celular .

Mecanismo De Acción

El mecanismo de acción del tosilato de sal de LY-2584702 implica su inhibición selectiva de la quinasa p70S6. Al competir con el ATP por la unión a la quinasa, el compuesto bloquea eficazmente la fosforilación de la proteína ribosómica S6. Esta inhibición interrumpe las vías de señalización aguas abajo que son esenciales para el crecimiento y la proliferación celular, ejerciendo así sus efectos antitumorales .

Análisis Bioquímico

Biochemical Properties

LY2584702 tosylate plays a significant role in biochemical reactions. It interacts with the p70 S6 kinase, a type of enzyme, and other biomolecules . The nature of these interactions is competitive, with LY2584702 tosylate selectively inhibiting the activity of the p70 S6 kinase .

Cellular Effects

LY2584702 tosylate has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell proliferation and survival . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LY2584702 tosylate involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As an ATP-competitive inhibitor, it exerts its effects at the molecular level by competing with ATP for binding to the p70 S6 kinase .

Dosage Effects in Animal Models

The effects of LY2584702 tosylate vary with different dosages in animal models

Metabolic Pathways

LY2584702 tosylate is involved in the phosphatidylinositol-3-kinase signaling pathway

Métodos De Preparación

La síntesis de LY-2584702 tosilato de sal implica varios pasos, comenzando con la preparación de la forma de base libre de LY-2584702. La base libre se hace reaccionar entonces con ácido p-toluensulfónico para formar la sal de tosilato. Las condiciones de reacción suelen implicar la disolución de la base libre en un disolvente adecuado, como el dimetilsulfóxido (DMSO), y luego la adición de ácido p-toluensulfónico bajo condiciones controladas de temperatura y agitación .

Análisis De Reacciones Químicas

LY-2584702 tosilato de sal experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. Los reactivos comunes utilizados en estas reacciones incluyen varios ácidos y bases, que facilitan la formación de diferentes derivados del compuesto. Los principales productos que se forman a partir de estas reacciones suelen ser otras sales o derivados de éster de LY-2584702 .

Aplicaciones Científicas De Investigación

LY-2584702 tosilato de sal ha sido estudiado extensamente por su potencial en la terapia del cáncer. Ha demostrado una eficacia antitumoral significativa en varios modelos de cáncer, incluyendo el glioblastoma y el carcinoma de colon. El compuesto inhibe la fosforilación de la proteína ribosómica S6 en las células cancerosas, lo que lleva a una reducción de la proliferación celular y el crecimiento tumoral . Además, el tosilato de sal de LY-2584702 se ha utilizado en estudios relacionados con trastornos metabólicos, ya que puede disminuir los niveles de triglicéridos y la secreción de apolipoproteína B en ciertos modelos celulares .

Comparación Con Compuestos Similares

LY-2584702 tosilato de sal es único por su alta selectividad y potencia como inhibidor de la quinasa p70S6. Los compuestos similares incluyen la base libre LY-2584702 y el clorhidrato de LY-2584702, que comparten la misma estructura principal pero difieren en sus formas de sal. Estas variaciones pueden afectar a la solubilidad y la estabilidad de los compuestos, pero sus actividades biológicas siguen siendo similares .

Propiedades

IUPAC Name |

4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYUXDNMHBQKAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27F4N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

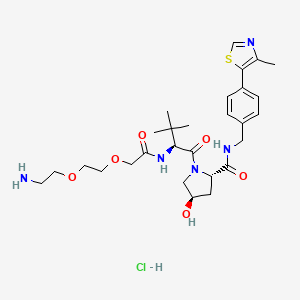

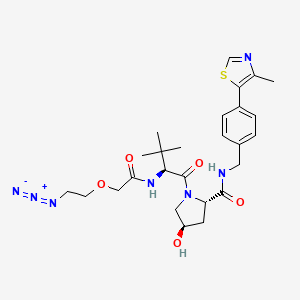

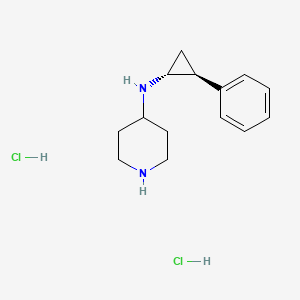

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?

A1: LY2584702 tosylate specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, LY2584702 tosylate disrupts these cellular processes, ultimately impacting various physiological functions.

Q2: What are the effects of LY2584702 tosylate on bone marrow stromal cells (BMSCs)?

A2: Research suggests that LY2584702 tosylate impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.

Q3: How does the inhibitory effect of LY2584702 tosylate on Wnt3a-induced osteoblast differentiation compare to rapamycin?

A3: While both LY2584702 tosylate and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, LY2584702 tosylate shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.

Q4: Has LY2584702 tosylate been investigated in clinical trials?

A4: Yes, LY2584702 tosylate has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.

Q5: Does LY2584702 tosylate impact adipose tissue and liver function?

A5: Studies in diet-induced obese mice show that LY2584702 tosylate can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].

Q6: What are the implications of LY2584702 tosylate's impact on reproductive longevity?

A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of LY2584702 tosylate, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)